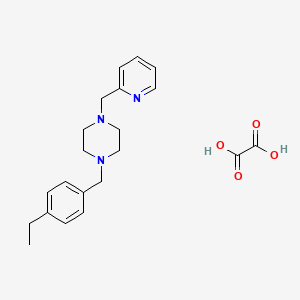
6-chloro-3-(diethylamino)-4-phenyl-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinone derivatives, including compounds closely related to "6-chloro-3-(diethylamino)-4-phenyl-3,4-dihydro-2(1H)-quinolinone," involves multi-step chemical reactions. A notable method includes the condensation of dichloroquinoline with substituted amino phenols, leading to compounds with antimalarial activity, which suggests a complex synthesis pathway that might be adaptable for our compound of interest (Kesten, Johnson, & Werbel, 1987).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives has been extensively studied, providing insights into their electronic and spatial configuration. Techniques such as NMR, IR, and X-ray diffraction are commonly employed to elucidate their structure, offering a foundation for understanding the molecular structure of "6-chloro-3-(diethylamino)-4-phenyl-3,4-dihydro-2(1H)-quinolinone" (Deng, Zhu, Zhou, & Bai, 2021).
Chemical Reactions and Properties
Quinolinones undergo various chemical reactions, highlighting their reactivity towards electrophilic and nucleophilic agents. The synthesis of novel quinolinone derivatives illustrates the chemical versatility of these compounds, enabling the design of molecules with tailored properties for specific applications (Batanero & Barba, 2003).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and influence its behavior in different environments (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
Quinolinones exhibit a range of chemical properties, including acidity, basicity, and reactivity towards various chemical reagents. Understanding these properties is essential for predicting the behavior of "6-chloro-3-(diethylamino)-4-phenyl-3,4-dihydro-2(1H)-quinolinone" in chemical reactions and potential applications (Patel, Patel, & Patel, 2005).
Mecanismo De Acción
Target of Action
Similar compounds with indole and pyrrolopyrazine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Based on the biological activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Propiedades
IUPAC Name |
6-chloro-3-(diethylamino)-4-phenyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-3-22(4-2)18-17(13-8-6-5-7-9-13)15-12-14(20)10-11-16(15)21-19(18)23/h5-12,17-18H,3-4H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMSIUSIEAGKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4013414.png)

![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013422.png)
![ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4013429.png)

![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B4013437.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4013450.png)


![methyl 4-[1,3-bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl]benzoate](/img/structure/B4013475.png)
![1-(4-ethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013478.png)
![1-(3-chlorobenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4013479.png)